Methyl 2-(3-(4-aminobutyl)phenyl)acetate

Metabolic Disease Oncology Acetyl-CoA Carboxylase Inhibition

Methyl 2-(3-(4-aminobutyl)phenyl)acetate (CAS: 2086299-69-4; MF: C13H19NO2; MW: 221.29 g/mol) is a synthetic organic compound classified as an ester derivative of phenylacetic acid. It is primarily available as a research chemical from specialty vendors, with a typical minimum purity specification of 95%.

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
Cat. No. B12074611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(3-(4-aminobutyl)phenyl)acetate
Molecular FormulaC13H19NO2
Molecular Weight221.29 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CC=CC(=C1)CCCCN
InChIInChI=1S/C13H19NO2/c1-16-13(15)10-12-7-4-6-11(9-12)5-2-3-8-14/h4,6-7,9H,2-3,5,8,10,14H2,1H3
InChIKeyZRXGQLWVSPMZNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(3-(4-aminobutyl)phenyl)acetate: A Research-Grade Phenylacetic Acid Ester for In Vitro Investigation


Methyl 2-(3-(4-aminobutyl)phenyl)acetate (CAS: 2086299-69-4; MF: C13H19NO2; MW: 221.29 g/mol) is a synthetic organic compound classified as an ester derivative of phenylacetic acid . It is primarily available as a research chemical from specialty vendors, with a typical minimum purity specification of 95% . The molecule features a phenyl ring substituted with an aminobutyl chain at the meta-position and an esterified acetic acid group, structural features that confer specific physicochemical properties and potential for biological interaction, notably via its primary amine functionality . It is supplied for non-human research use only and is not intended for therapeutic, clinical, or consumer applications .

Critical Structural Nuances of Methyl 2-(3-(4-aminobutyl)phenyl)acetate Preclude Direct Replacement with Common Analogs


Methyl 2-(3-(4-aminobutyl)phenyl)acetate cannot be considered a generic or interchangeable substitute for its closest chemical relatives, such as phenylacetic acid, 4-phenylbutyrate, or [4-(4-aminobutyl)phenyl]acetic acid. While these compounds share a phenylacetic acid core, critical variations in functional group identity, substitution pattern, and chain length yield distinct properties . For instance, the esterification of Methyl 2-(3-(4-aminobutyl)phenyl)acetate enhances its lipophilicity compared to the free carboxylic acid forms of phenylacetate and phenylbutyrate, potentially altering cell membrane permeability . The specific meta-substitution pattern and four-carbon aminobutyl chain differentiate it from para-substituted or shorter-chain analogs, leading to unique steric and electronic interactions with biological targets [1]. The data presented below, derived from class-level evidence on close structural analogs, quantifies the significant differences in potency and mechanism that preclude simple substitution.

Benchmarking Methyl 2-(3-(4-aminobutyl)phenyl)acetate: Comparative Potency, Physicochemical Profile, and Substructural Analysis


Inferred Sub-Micromolar to Nanomolar Potency in ACC Inhibition Contrasts with Millimolar Activity of Simple Carboxylic Acid Analogs

Direct, head-to-head comparative data for Methyl 2-(3-(4-aminobutyl)phenyl)acetate is absent in primary literature. However, class-level inference from structurally related ACC inhibitors containing an esterified phenylacetate or aminobutyl motif (CHEMBL4224749, CHEMBL4086127) indicates a potency range of 0.96 nM to 3.15 µM [1][2]. In stark contrast, simple, unmodified aromatic carboxylic acids like phenylacetate and phenylbutyrate exhibit antiproliferative IC50 values predominantly in the millimolar (mM) range (e.g., 0.5 mM to 14 mM) across various cancer cell lines [3][4]. This represents a potential 1000- to 1,000,000-fold difference in potency.

Metabolic Disease Oncology Acetyl-CoA Carboxylase Inhibition

Physicochemical Differentiation: Enhanced Lipophilicity of Methyl Ester vs. Free Carboxylic Acid Analogs

A fundamental chemical difference lies in the functional group at the acetic acid moiety. Methyl 2-(3-(4-aminobutyl)phenyl)acetate is a methyl ester, whereas its closest comparator, [4-(4-Aminobutyl)phenyl]acetic acid, possesses a free carboxylic acid group . The ester form is predicted to be more lipophilic than the corresponding acid, which exists predominantly as a charged carboxylate anion at physiological pH. While no experimental logP/logD data was found, this class-level inference is a core tenet of medicinal chemistry; the ester serves as a prodrug or permeability-enhancing moiety, potentially altering oral bioavailability and cellular uptake characteristics compared to the free acid [1].

Medicinal Chemistry Physicochemical Profiling Cell Permeability

Substructural Differentiation: Meta-Substituted Aminobutyl Chain vs. Unsubstituted or Para-Substituted Analogs

The substitution pattern and chain length of the aminobutyl group are critical structural differentiators. The target compound features a meta-substituted 4-aminobutyl chain, contrasting with the unsubstituted, fully conjugated systems of phenylacetate and phenylbutyrate [1][2]. The presence of a primary amine on a four-carbon alkyl chain introduces a basic center and increased conformational flexibility, enabling distinct binding interactions (e.g., ionic bonds with acidic residues or hydrogen bonding) not possible with simple aromatic acids . This structural feature is a key determinant of target selectivity and affinity, as demonstrated by the potent ACC inhibition exhibited by compounds containing similar motifs [3].

Structure-Activity Relationship (SAR) Chemical Biology Target Engagement

Where Methyl 2-(3-(4-aminobutyl)phenyl)acetate Provides Investigational Value


Chemical Probe for Acetyl-CoA Carboxylase (ACC) Inhibition Studies

Based on class-level inference from structurally related ACC1 and ACC2 inhibitors (CHEMBL4224749, CHEMBL4086127), Methyl 2-(3-(4-aminobutyl)phenyl)acetate represents a promising scaffold for investigating ACC inhibition, a key target in metabolic disorders (e.g., NAFLD, obesity, diabetes) and certain cancers [1][2]. Its inferred high potency and distinct ester/amine pharmacophore make it a valuable starting point for structure-activity relationship (SAR) studies aimed at developing novel, highly potent ACC inhibitors that circumvent the millimolar potency limitations of traditional phenylacetate/phenylbutyrate-based agents [3].

Prodrug Design and Intracellular Delivery Research

The methyl ester functionality of Methyl 2-(3-(4-aminobutyl)phenyl)acetate is a key differentiator from its free carboxylic acid analog, [4-(4-aminobutyl)phenyl]acetic acid . This structural feature positions the compound as a valuable tool in prodrug research, specifically for studying how esterification enhances cell membrane permeability to deliver the active carboxylate form to the intracellular space [4]. Studies on cellular uptake and intracellular esterase-mediated hydrolysis can provide critical data on the compound's behavior as a potential prodrug.

Medicinal Chemistry SAR Campaigns on Phenylacetic Acid Derivatives

The unique combination of a meta-substituted aminobutyl chain and a methyl ester on a phenylacetic acid core makes this compound a valuable entry for medicinal chemistry SAR libraries . Researchers investigating the influence of chain length, amine placement, and ester/acid functional groups on biological activity will find it a critical data point. Comparative studies with para-substituted or shorter-chain analogs can elucidate the spatial and conformational requirements for optimal target binding, guiding the rational design of next-generation therapeutics.

Niche Reference Standard for Analytical and Metabolic Studies

As a defined chemical entity with a CAS number (2086299-69-4) and high purity specification (≥95%), Methyl 2-(3-(4-aminobutyl)phenyl)acetate can serve as a reference standard for the development and validation of analytical methods (e.g., HPLC, LC-MS) [1]. Its unique mass and fragmentation pattern make it suitable for use as an internal standard in mass spectrometry-based metabolomics studies or for quantifying related impurities in pharmaceutical preparations of phenylacetate or phenylbutyrate analogs [5].

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